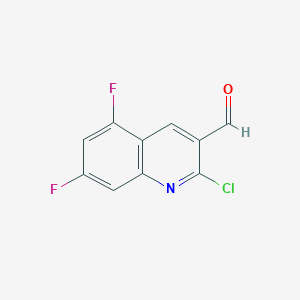

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Descripción

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a halogenated quinoline derivative characterized by a chloro substituent at position 2, fluorine atoms at positions 5 and 7, and a formyl (-CHO) group at position 3. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-withdrawing groups (Cl, F) and a reactive aldehyde moiety, making it versatile for nucleophilic additions, condensations, and cross-coupling reactions . Available commercially as a building block (e.g., CymitQuimica’s Ref: 3D-GNB63190), it is priced at €498.00 for 2500 mg, reflecting its specialized applications .

Propiedades

IUPAC Name |

2-chloro-5,7-difluoroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF2NO/c11-10-5(4-15)1-7-8(13)2-6(12)3-9(7)14-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFLCHHJWIUYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Cyclization

- Aniline derivatives with appropriate substituents (e.g., fluorines at the 5 and 7 positions) are commonly used as starting materials.

- Cyclization with α,β-unsaturated carbonyl compounds under acidic conditions (Doebner–Miller synthesis) is a classical route to form the quinoline scaffold.

- Microwave-assisted synthesis using potassium fluoride dihydrate (KF·2H₂O) as a fluorine source has been reported to accelerate reaction kinetics and improve regioselectivity for fluorinated quinolines.

Halogenation

- Chlorination at position 2 is often achieved using phosphorus oxychloride (POCl₃), which also facilitates ring closure and activation for subsequent substitution.

- Fluorination at positions 5 and 7 can be introduced either via direct fluorination of the quinoline ring or by using fluorinated starting materials.

- The use of selective halogenating agents and controlled temperature conditions (typically 80–120 °C) is critical to avoid over-chlorination or undesired side reactions.

Formylation at Position 3

- The aldehyde group at position 3 is introduced through oxidation or formylation reactions.

- Common methods include oxidation of methyl groups or direct electrophilic substitution using formylating agents.

- For example, oxidation of 2-chloro-5,7-difluoroquinoline-3-methyl derivatives with manganese dioxide (MnO₂) in ethanol can yield the aldehyde.

- Purification is achieved by column chromatography to isolate the this compound with high purity (>97%).

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Aniline derivative + α,β-unsaturated carbonyl, acidic medium, microwave-assisted or thermal | Quinoline core with fluorine substituents |

| 2 | Chlorination | Phosphorus oxychloride (POCl₃), 80–120 °C | Introduction of chlorine at position 2 |

| 3 | Fluorination | Fluorinated starting materials or selective fluorination reagents | Fluorine atoms at positions 5 and 7 |

| 4 | Formylation/Oxidation | MnO₂ oxidation in ethanol or formylation agents | Aldehyde group at position 3 |

| 5 | Purification | Column chromatography | Pure this compound |

Research Findings and Optimization

- Yield Optimization: Reaction yields vary depending on the precise conditions. For example, chlorination with POCl₃ typically requires 2–6 hours at 80–120 °C to achieve optimal conversion without side products.

- Solvent Effects: Mixed solvents such as dichloromethane/ethanol or trichloromethane have been used to improve crystallization and purity.

- Environmental and Safety Considerations: Modern syntheses avoid toxic solvents like N,N-dimethylformamide (DMF) and use milder oxidants such as hydrogen peroxide or MnO₂ to minimize hazardous waste.

- Crystallographic Characterization: Single-crystal X-ray diffraction confirms the substitution pattern and molecular conformation, with π–π stacking and hydrogen bonding influencing crystal stability.

- Spectroscopic Validation: ^1H and ^13C NMR spectroscopy confirm substitution positions; mass spectrometry verifies molecular weight; HPLC ensures purity above 97%.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Doebner–Miller Cyclization | Efficient quinoline ring formation | Requires acidic conditions; regioselectivity depends on substrates | 60–75 | Microwave assistance improves speed |

| POCl₃ Chlorination | High selectivity for 2-position chlorination | Corrosive reagent; requires careful handling | 70–85 | Reaction temperature critical |

| MnO₂ Oxidation for Formylation | Mild oxidant; good selectivity | Longer reaction times (up to 6 hours) | 65–80 | Purification needed to remove overoxidized byproducts |

| Direct Fluorination | Enables late-stage fluorination | Potential for over-fluorination; requires specialized reagents | 50–70 | Fluorine positioning critical for activity |

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: 2-Chloro-5,7-difluoroquinoline-3-carboxylic acid.

Reduction Products: 2-Chloro-5,7-difluoroquinoline-3-methanol.

Coupling Products: Biaryl compounds with extended conjugation.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that derivatives of quinoline, including 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde, exhibit selective inhibition of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation and survival. This inhibition is beneficial in treating various cancers such as leukemia and solid tumors .

- A study demonstrated that compounds related to this structure could inhibit the growth of cancer cell lines, suggesting potential therapeutic applications in oncology .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Applications in Material Science

- Fluorescent Probes :

- Synthesis of Functional Materials :

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .

Comparación Con Compuestos Similares

Comparison with Similar Quinoline Derivatives

The following table and analysis highlight structural, electronic, and functional distinctions between 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde and analogous compounds:

Key Observations:

Substituent Effects: The chloro and fluoro groups in this compound enhance electrophilicity at the aldehyde position (C3), favoring reactions like Schiff base formation. In contrast, 4,7-dichloroquinoline-3-carbonitrile’s nitrile group increases thermal stability but reduces nucleophilic reactivity . Positional isomerism (e.g., aldehyde at C3 vs. C6) significantly impacts molecular interactions. For instance, 5,7-Difluoroquinoline-6-carbaldehyde may exhibit different pharmacokinetic profiles due to altered steric and electronic environments .

Functional Group Diversity: Sulphonyl chlorides (e.g., 3-Methyl-8-quinolinesulphonyl chloride) are highly reactive toward nucleophiles, enabling sulfonamide-based drug development . Esters (e.g., Methyl 7-bromoquinoline-2-carboxylate) serve as protected forms of carboxylic acids, which are pivotal in prodrug synthesis .

Applications :

- Aldehyde-containing derivatives (e.g., the target compound) are critical in synthesizing ligands for metal-organic frameworks (MOFs) or antiviral agents.

- Brominated or chlorinated analogs are leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex heterocycles .

Research Insights and Trends

- Pharmaceutical Relevance: Fluorinated quinolines, including the target compound, are explored as kinase inhibitors due to fluorine’s ability to improve bioavailability and metabolic stability .

- Material Science: Nitrile- and aldehyde-functionalized quinolines are incorporated into luminescent materials for optoelectronic devices, leveraging their electron-deficient aromatic systems .

- Synthetic Challenges: The steric hindrance from multiple halogen substituents in this compound may complicate regioselective functionalization, necessitating optimized catalytic conditions .

Actividad Biológica

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS No. 956631-90-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

This compound is characterized by the presence of both chlorine and fluorine atoms in its structure, which enhances its chemical reactivity. The compound primarily acts as an enzyme inhibitor , interacting with specific molecular targets within biological systems. It can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity, thereby modulating various biochemical pathways.

Types of Reactions

The compound undergoes several types of chemical reactions:

- Substitution Reactions : Chlorine and fluorine atoms can be replaced by other functional groups.

- Oxidation and Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

- Coupling Reactions : It can participate in reactions like Suzuki–Miyaura coupling for carbon-carbon bond formation.

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. Research indicates that compounds within this class may exhibit activity against viruses such as SARS-CoV-2. For instance, related quinoline derivatives have shown promising results in inhibiting viral replication through mechanisms involving the inhibition of non-structural proteins critical for viral life cycles .

Case Studies and Research Findings

-

Antiviral Screening :

- A study screened various quinoline derivatives for their ability to inhibit SARS-CoV-2 replication. The findings indicated that certain structural modifications could enhance antiviral activity while minimizing cytotoxic effects. Compounds were tested for their effective concentration (EC50) against viral replication, with some derivatives achieving low EC50 values and high selectivity indices (SI) indicating favorable therapeutic profiles .

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Lacks fluorine atoms | Different reactivity and potentially lower activity |

| 5,7-Difluoroquinoline-3-carbaldehyde | Lacks chlorine atom | Altered chemical properties |

| 2-Chloro-5-fluoroquinoline-3-carbaldehyde | One less fluorine atom | Varied biological effects compared to target compound |

The unique combination of chlorine and fluorine in this compound contributes to its distinct biological properties compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5,7-difluoroquinoline-3-carbaldehyde?

A modified Vilsmeier-Haack reaction using phosphorus pentachloride (PCl₅) as a chlorinating agent is a primary method. This involves reacting a quinoline precursor with POCl₃ and dimethylformamide (DMF) under controlled anhydrous conditions. Subsequent fluorination steps (e.g., using fluoroboric acid or electrophilic fluorine sources) introduce the difluoro substituents at positions 5 and 6. Purification via column chromatography or recrystallization is critical to isolate the aldehyde . Alternative routes may involve halogen exchange reactions on pre-fluorinated quinoline scaffolds .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological characterization should include:

- ¹H/¹³C NMR : To verify the aldehyde proton (δ ~10 ppm) and aromatic fluorochloro patterns.

- FT-IR : Confirm the C=O stretch (~1680 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).

- HR-ESI-MS : For exact mass determination (e.g., [M+H]+ expected at m/z 257.99). Cross-referencing with analogs like 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (δC ~190 ppm for aldehyde carbon) can validate spectral assignments .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store under inert gas (N₂/Ar) at 0–6°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation, as fluoroquinoline derivatives are light-sensitive. Stability tests via periodic HPLC analysis (e.g., C18 columns, acetonitrile/water mobile phase) are advised to monitor degradation .

Q. How do the chloro and difluoro substituents influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro (position 2) and difluoro (positions 5,7) groups activate the aldehyde (position 3) toward nucleophilic attack (e.g., condensation with amines). Fluorine’s inductive effect enhances electrophilicity at the aldehyde, while steric hindrance from chlorine may limit accessibility to certain reagents .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during fluorination of the quinoline core?

Fluorination at positions 5 and 7 requires careful control of directing groups. For example, protecting the aldehyde with a trimethylsilyl group can prevent undesired side reactions. Electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents (DMF, DMSO) at 60–80°C improve regioselectivity. Computational modeling (DFT) of charge distribution on the quinoline ring can predict optimal fluorination sites .

Q. How should researchers resolve contradictions in reported yields for similar quinoline-carbaldehyde syntheses?

Discrepancies in yields (e.g., 70% vs. 50%) may arise from trace moisture or incomplete chlorination. Methodological adjustments include:

- Strict anhydrous conditions : Use molecular sieves or P₂O₅ during synthesis.

- In-situ monitoring : TLC or inline IR spectroscopy to track reaction progress.

- Catalyst optimization : Substituting PCl₅ with oxalyl chloride for milder conditions .

Q. What structure-activity relationship (SAR) insights can guide modifications of this compound for antimicrobial applications?

The aldehyde group serves as a reactive handle for Schiff base formation, critical for metal chelation in antimicrobial agents. SAR studies on analogs (e.g., 5,7-dimethyl derivatives) suggest that electron-deficient substituents enhance biofilm disruption. Testing against E. coli or S. aureus with MIC assays and comparing logP values (via HPLC-derived log k) can refine SAR .

Q. What advanced techniques mitigate challenges in synthesizing the difluoroquinoline scaffold?

Multi-step protocols with orthogonal protection-deprotection sequences are essential. For example:

- Step 1 : Synthesize 5,7-difluoroquinoline via Ullmann coupling.

- Step 2 : Introduce the aldehyde via formylation (Rieche formylation).

- Step 3 : Chlorinate position 2 using N-chlorosuccinimide (NCS) under UV light. LC-MS tracking at each step ensures intermediate purity .

Q. How can researchers safely handle hazards associated with chloro and fluoro substituents?

- PPE : Nitrile gloves, goggles, and fume hoods are mandatory due to potential release of HF/HCl vapors.

- Waste disposal : Neutralize acidic byproducts with CaCO₃ before disposal.

- Emergency protocols : Calcium gluconate gel should be available for HF exposure .

Q. What alternative synthetic routes exist for improving scalability or enantiomeric purity?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalytic methods (lipases for kinetic resolution) can enhance enantiopurity. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yield .

Q. How does this compound’s reactivity compare to non-fluorinated analogs in cross-coupling reactions?

The electron-withdrawing fluoro groups reduce electron density on the quinoline ring, slowing Suzuki-Miyaura couplings. However, they enhance Stille couplings with organotin reagents. DFT studies (e.g., HOMO-LUMO gap analysis) can predict reactivity trends .

Q. What role does this compound play in developing photoactive pharmaceuticals?

The aldehyde’s conjugation with fluorophores (e.g., coumarin) enables applications in photodynamic therapy. UV-vis spectroscopy (λmax ~350 nm) and fluorescence quenching assays assess photoactivity. Comparative studies with 5,7-dichloro analogs show enhanced photostability due to fluorine’s lower polarizability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.